N'-Phenyl-1,8-naphthyridine-3-carbohydrazide
CAS No.:
Cat. No.: VC15911716
Molecular Formula: C15H12N4O
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N4O |
|---|---|
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | N'-phenyl-1,8-naphthyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C15H12N4O/c20-15(19-18-13-6-2-1-3-7-13)12-9-11-5-4-8-16-14(11)17-10-12/h1-10,18H,(H,19,20) |
| Standard InChI Key | KLTYQYJSSREGGH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N'-Phenyl-1,8-naphthyridine-3-carbohydrazide features a 1,8-naphthyridine core substituted at position 3 with a carbohydrazide group (-CONHNH₂) and a phenyl ring attached to the hydrazine moiety. The planar naphthyridine system enables π-π stacking interactions, while the hydrazide group provides hydrogen-bonding capabilities, critical for molecular recognition in biological systems .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄O |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | N'-phenyl-1,8-naphthyridine-3-carbohydrazide |
| Canonical SMILES | C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3 |
| Topological Polar Surface Area | 83.7 Ų |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 4 (carbonyl O, three N atoms) |
The compound’s solubility is expected to be moderate in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited in aqueous media due to its aromatic hydrophobicity . Stability studies are absent in the literature, though analogous naphthyridines exhibit robustness under standard laboratory conditions .
Synthesis and Derivative Formation
General Synthetic Routes for 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is typically synthesized via cyclization reactions. Common methods include:
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Gould-Jacobs Reaction: Cyclocondensation of enamines with β-keto esters under acidic conditions .
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Friedländer Synthesis: Quinoline annulation using 2-aminonicotinaldehyde and ketones .
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Pictet-Spengler Reaction: Acid-catalyzed cyclization of tryptamine derivatives.
For N'-aryl carbohydrazide derivatives like N'-Phenyl-1,8-naphthyridine-3-carbohydrazide, post-functionalization of the naphthyridine core is required. A representative pathway involves:
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Ester to Hydrazide Conversion: Reacting ethyl 1,8-naphthyridine-3-carboxylate with phenylhydrazine in ethanol under reflux .
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Cyclization: Treatment with phosphoryl chloride (POCl₃) to form oxadiazole or thiazolidinone derivatives, though this step is optional depending on target applications .
Table 2: Synthetic Yields for Analogous Compounds
Biological Activities and Mechanisms
Anticancer and Anti-Inflammatory Effects
While direct evidence for N'-Phenyl-1,8-naphthyridine-3-carbohydrazide is lacking, structurally related compounds demonstrate:
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Cytotoxicity: 1-Phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one inhibited MCF-7 breast cancer cells (IC₅₀: 12 µM) .
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COX-2 Inhibition: Substituted naphthyridines reduced prostaglandin E₂ synthesis by 60–75% in murine macrophages .
Computational and Docking Studies
Molecular docking of analogous carbohydrazides revealed strong binding affinities to microbial targets:
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Mtb MurB Inhibition: A derivative with a trifluoromethyl group achieved a docking score of -10.98 kcal/mol, surpassing ampicillin (-8.21 kcal/mol) .
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EGFR Tyrosine Kinase Binding: Naphthyridine-3-carboxamides showed ΔG values of -9.5 kcal/mol, comparable to erlotinib .
Applications and Future Directions
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